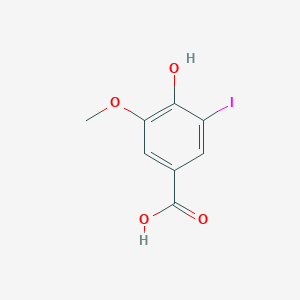

5-Iodovanillic acid

CAS No.:

Cat. No.: VC16522681

Molecular Formula: C8H7IO4

Molecular Weight: 294.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7IO4 |

|---|---|

| Molecular Weight | 294.04 g/mol |

| IUPAC Name | 4-hydroxy-3-iodo-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H7IO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) |

| Standard InChI Key | HAOSLIWMPLNZEB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)I)O |

Introduction

Structural and Molecular Characteristics

5-Iodovanillic acid is systematically named 4-hydroxy-3-iodo-5-methoxybenzoic acid, with a molecular weight of 294.04 g/mol. Its structure consists of a benzoic acid backbone modified by methoxy (-OCH₃), hydroxy (-OH), and iodine (-I) groups at the 5-, 4-, and 3-positions, respectively. The iodine atom introduces significant steric and electronic effects, enhancing the compound’s reactivity in substitution and oxidation reactions compared to non-halogenated vanillic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇IO₄ |

| IUPAC Name | 4-hydroxy-3-iodo-5-methoxybenzoic acid |

| Molecular Weight | 294.04 g/mol |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)I)O |

Synthetic Routes and Optimization

Iodination of Vanillin

The synthesis of 5-iodovanillic acid typically begins with the iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde). A validated method involves ultrasound-promoted iodination using molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in aqueous medium . Under sonication, vanillin reacts with iodine at room temperature for 30 minutes, yielding 5-iodovanillin (C₈H₇IO₃) with a 99% yield .

Reaction Conditions:

-

Reactants: Vanillin (2 mmol), I₂ (2–4 mmol), H₂O₂ (4–8 mmol)

-

Solvent: Water (10 mL)

-

Time: 0.5 hours

-

Purification: Column chromatography on silica gel

Chemical Reactivity and Functionalization

The iodine substituent in 5-iodovanillic acid enables diverse chemical transformations:

Nucleophilic Substitution

The iodine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) with reagents such as sodium methoxide or amines. This reactivity is leveraged in medicinal chemistry to introduce functional groups that modulate bioactivity .

Oxidation and Reduction

-

Oxidation: The compound can be further oxidized to quinone derivatives using strong oxidizing agents like KMnO₄.

-

Reduction: Catalytic hydrogenation or reducing agents (e.g., NaBH₄) may reduce the carboxylic acid group, though this is less common due to the stability of the aromatic system.

Applications in Pharmaceutical Research

Intermediate in Vanilloid Synthesis

5-Iodovanillic acid serves as a precursor in the synthesis of vanilloid receptor ligands. For instance, 5′-iodoresiniferatoxin (I-RTX), an ultrapotent antagonist of the TRPV1 ion channel, is synthesized from 5-iodovanillin derivatives . The iodine atom enhances binding affinity to TRPV1, demonstrating the critical role of halogenation in drug design .

Comparative Analysis with Analogues

| Compound | Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Vanillic Acid | H at 3-position | 168.14 | Antioxidant, food additive |

| 5-Chlorovanillic Acid | Cl at 5-position | 202.59 | Antimicrobial studies |

| 5-Iodovanillic Acid | I at 5-position | 294.04 | Pharmaceutical intermediate |

The iodine atom in 5-iodovanillic acid confers higher molecular weight and polarizability compared to chlorine or hydrogen analogues, enhancing its utility in radiolabeling and targeted drug delivery.

Challenges and Future Directions

Current limitations in 5-iodovanillic acid research include:

-

Synthetic Scalability: Industrial production requires optimization of oxidation steps to improve yield and purity.

-

Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized antifungal and TRPV1-modulating effects.

-

Green Chemistry: Exploring enzymatic or catalytic methods to reduce reliance on harsh reagents like CrO₃.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume